molecular formula C9H12ClF2N B3079265 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride CAS No. 1063733-81-2

2-(3,5-Difluorophenyl)propan-2-amine hydrochloride

Cat. No.: B3079265
CAS No.: 1063733-81-2
M. Wt: 207.65
InChI Key: QCIVXXIYXGRXBO-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to the propan-2-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a reducing agent such as sodium cyanoborohydride in the presence of an amine source like isopropylamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Difluorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Difluorophenyl)propan-2-amine: Lacks the hydrochloride salt form.

    2-(3,4-Difluorophenyl)propan-2-amine hydrochloride: Similar structure with fluorine atoms at different positions.

    2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride: Chlorine atoms instead of fluorine atoms.

Uniqueness

2-(3,5-Difluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-(3,5-difluorophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIVXXIYXGRXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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